エリスロマイシン A 6,9-イミノエーテル
説明
The compound is also known as Methylprednisolone Impurity 32 (Meprednisone) . It has a molecular formula of C29H52N2O9 and a molecular weight of 572.73 .
Physical and Chemical Properties The predicted boiling point of the compound is 694.1±55.0 °C and the predicted density is 1.29±0.1 g/cm3 . The predicted pKa is 13.20±0.70 .
科学的研究の応用
抗菌活性
エリスロマイシン A 6,9-イミノエーテル: は、強力な抗菌活性を有することが研究されています。 エリスロマイシン感受性肺炎球菌に対して良好な活性を示し、基準となる抗生物質に匹敵する効果があり、前駆体化合物よりも有意に高い活性を示します {svg_1}。これは、特に薬剤耐性菌株との闘いにおいて、新規抗菌剤の開発にとって貴重な候補となることを意味しています。
耐性機構研究
この化合物は、細菌耐性機構を理解するための研究に使用されています。 マクロライド耐性の一般的なメカニズムである、ermコード化メチル化23S rRNAおよびmefコード化排出の研究に役立ちます {svg_2}。この研究は、耐性を克服し、抗生物質の治療効果を高めるための戦略を開発するために不可欠です。
創薬と合成
エリスロマイシンの合成における不純物として、エリスロマイシン A 6,9-イミノエーテルは、新しいマクロライド系抗生物質の創製における重要な中間体として機能します。 その構造は、耐性菌株に対して改善された活性を示す新しい4″-O-カルバメート誘導体の合成に使用されます {svg_3}。この用途は、次世代抗生物質の開発において非常に重要です。
分析標準品
分析化学の分野では、エリスロマイシン A 6,9-イミノエーテルは、高精度で信頼性の高いデータ分析のための認証済み参照物質として使用されます。 医薬品研究で使用される分析方法の品質管理とバリデーションに役立ちます {svg_4}.
構造解析
エリスロマイシン A 6,9-イミノエーテル: は、NMR、IR、MS、元素分析によって特性評価されています。 その結晶構造は、X線単結晶回折研究によって決定されました {svg_5}。これらの構造解析は、創薬に不可欠な、化合物の分子間相互作用と安定性に関する洞察を提供します。
生体利用性の改善
この化合物は、エリスロマイシンの生体利用性を改善することを目的とした研究にも関与しています。 酸性条件下での分解と消化器系の副作用を理解することで、科学者はエリスロマイシンの構造を改変し、治療プロファイルを向上させることができます {svg_6}.
作用機序
Target of Action
The primary target of Erythromycin A 6,9-Imino Ether is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial replication .
Mode of Action
Erythromycin A 6,9-Imino Ether acts by inhibiting protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes, blocking the progression of nascent polypeptide chains . This interaction inhibits the protein synthesis process, thereby preventing bacterial replication .
Biochemical Pathways
The action of Erythromycin A 6,9-Imino Ether affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it disrupts the formation of peptide chains, which are essential components of proteins . This disruption in the protein synthesis pathway leads to the inhibition of bacterial replication .
Pharmacokinetics
It is known that erythromycin, a related compound, is readily degraded under acidic conditions, resulting in poor bioavailability
Result of Action
The molecular and cellular effects of Erythromycin A 6,9-Imino Ether’s action result in the inhibition of bacterial replication. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of Erythromycin A 6,9-Imino Ether can be influenced by various environmental factors. For instance, the pH level can affect the stability of the compound, as related compounds like Erythromycin are known to degrade under acidic conditions . Additionally, the presence of resistant bacteria can impact the efficacy of the compound. Some bacteria have developed resistance mechanisms, such as erm-encoded methylation of 23S rRNA and mef-encoded efflux, which can reduce the effectiveness of macrolide antibiotics like Erythromycin A 6,9-Imino Ether .
生化学分析
Biochemical Properties
It is known that it is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic that binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis
Cellular Effects
Given its structural similarity to Erythromycin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an impurity in the synthesis of Erythromycin , it may share some of Erythromycin’s mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its structural similarity to Erythromycin, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels
特性
IUPAC Name |
(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENQAXMHXRNMD-XBWOTNPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99290-97-8, 342371-84-0 | |
Record name | (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythromycine A iminoeter | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN A 6,9-IMINO ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。